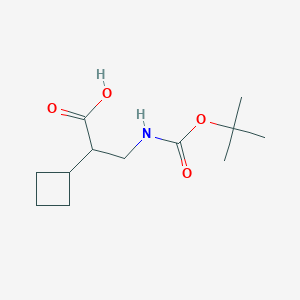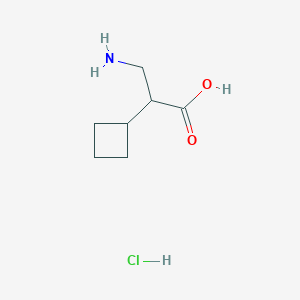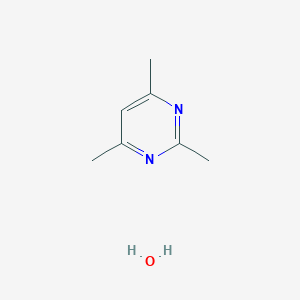
rac-3-Boc-amino-2-cyclobutyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-3-Boc-amino-2-cyclobutyl-propionic acid” is a chemical compound with the IUPAC name 2-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . It has a molecular weight of 243.303g/mol .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13NO2 . The structure includes a cyclobutyl group, a propionic acid group, and a Boc-protected amino group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that Boc-protected amines can undergo various reactions. For instance, they can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 280.3±23.0 °C and a predicted density of 1.179±0.06 g/cm3 . Its pKa is predicted to be 3.70±0.16 .Aplicaciones Científicas De Investigación
Rac-3-Boc-amino-2-cyclobutyl-propionic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a chiral building block for the synthesis of a variety of compounds, including drugs, drug candidates, and drug analogs. In biochemistry, this compound has been studied for its ability to interact with proteins and other biomolecules, and for its potential applications in drug design. In pharmacology, this compound has been studied for its ability to modulate the activity of a variety of receptors, enzymes, and other targets.
Mecanismo De Acción
Rac-3-Boc-amino-2-cyclobutyl-propionic acid has been studied for its ability to interact with proteins, enzymes, and other biomolecules. The mechanism of action is believed to involve the formation of hydrogen bonds between the cyclobutyl moiety and the protein or enzyme, as well as the formation of covalent bonds between the boc-amino group and the protein or enzyme.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate the activity of a variety of receptors, enzymes, and other targets. In particular, this compound has been studied for its ability to modulate the activity of G-protein coupled receptors, such as the serotonin receptor, the adenosine receptor, and the histamine receptor. This compound has also been studied for its ability to modulate the activity of enzymes, such as the cyclooxygenase-2 enzyme, and other targets, such as the nuclear factor kappa B signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-3-Boc-amino-2-cyclobutyl-propionic acid has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound has been shown to interact with a variety of proteins and enzymes, making it a useful tool for studying protein-protein and enzyme-enzyme interactions. However, this compound also has several limitations for use in laboratory experiments. For example, this compound is not very soluble in organic solvents and is not very stable in organic solvents. In addition, the boc-amino group of this compound can be hydrolyzed in aqueous solutions, which can lead to the loss of activity.
Direcciones Futuras
There are a variety of potential future directions for the study of rac-3-Boc-amino-2-cyclobutyl-propionic acid. For example, further research is needed to better understand the mechanism of action of this compound, as well as its potential applications in drug design. In addition, further research is needed to optimize the synthesis of this compound, as well as to develop new synthetic methods for the synthesis of related compounds. Finally, further research is needed to explore the potential therapeutic applications of this compound, as well as its potential toxicity.
Métodos De Síntesis
Rac-3-Boc-amino-2-cyclobutyl-propionic acid can be synthesized through a variety of methods, including the reaction of cyclobutyl bromide with boc-amino-2-propionic acid, and the reaction of cyclobutyl bromide with boc-amino-2-bromoacetic acid. Both of these reactions require the use of an acid catalyst, such as trifluoroacetic acid (TFA). In addition, the reaction of cyclobutyl bromide with boc-amino-2-propionic acid can also be performed with a base catalyst, such as sodium hydroxide (NaOH).
Propiedades
IUPAC Name |
2-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTPOTRMUZEEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)




![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)


![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)